Cas no 1148-11-4 (Carbobenzoxyproline)
Carbobenzoxyproline Chemical and Physical Properties
Names and Identifiers
-
- N-Benzyloxycarbonyl-L-proline
- N-cbz-L-proline crystalline
- Z-L-Proline
- N-Benzyloxycarbonyl-L-proline~Z-Pro-OH
- Z-Pro-OH
- N-CBZ-L-Proline N-Carbobenzyloxy-L-proline
- N-Cbz-L-proline
- N-Cbz-L-Pro-OH
- N-Carbobenzoxy-L-proline
- L-Cbz-Proline
- (S)-N-CBZ-PYRROLIDINE-2-CARBOXYLIC ACID
- 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid
- CBZ-L-proline
- CBZ-PROLINE
- N-(Benzyloxycarbonyl)-L-proline
- Z-L-Pro-OH
- (2S)-1-[(Phenylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
- (S)-1-(benzyloxycarbonyl)
- (S)-1-carbobenzoxypyrrolidine-2-carboxylic acid
- (S)-N-(benzyloxycarbonyl)-proline
- Benzyloxycarbonyl-L-proline
- Carbobenzoxy-L-proline
- N-[(phenyl-methoxy)carbonyl]-L-proline
- N-benzyloxycarbonyl-(S)-proline
- N-Carbobenzyloxy-L-proline
- N-Benzyloxycarbonyl-L-proline
- Carbobenzoxyproline
- CBZ-L-PRO-OH
- Z-ProOH
- N-benzoxycarbonyl-L-Proline
- 1(benzyloxycarbonyl)-L-proline
- N-carbobenzoxy-l-pro
- AKOS015856042
- 1-(Benzyloxycarbonyl)-L-proline
- H2BS8M5FPP
- N-Benzyloxycarbonylproline, (L)-
- 1,2-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (S)-
- (2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
- (s)-(-)-n-benzyloxycarbonylproline
- N-carbobenzoxyproline
- N-Benzyloxycarbonylproline
- 114-11-4
- (s)-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid
- Carbobenzoxy-S-proline
- HY-Y0588
- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID 1-(PHENYLMETHYL) ESTER
- (2S)-1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid
- L-1,2-Pyrrolidinedicarboxylic acid 1-benzyl ester
- NS00081469
- benzyloxycarbonyl proline
- (S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid
- 1-[(BENZYLOXY)CARBONYL]-L-PROLINE
- N-benzyloxycarbonyl-proline
- 1,2-Pyrrolidinedicarboxylic acid, 1-benzyl ester, L-
- Z-Pro
- Carbobenzyloxy-L-proline
- J-300226
- ((benzyloxy)carbonyl)-L-proline
- (-)-N-carbobenzyloxy-l-proline
- (2S)-1-benzyloxycarbonylpyrrolidine-2-carboxylic acid
- n-cbz-proline
- Q-101711
- 1148-11-4
- (S)-1-(benzyloxycarbonyl) pyrrolidine-2-carboxylic acid
- EN300-103583
- Cbz-Pro
- N-phenylmethyloxycarbonyl proline
- 1,2-PYRROLIDINEDICARBOXYLIC ACID, 1-(PHENYLMETHYL) ESTER, (2S)-
- CBZ-PRO-OH
- (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid
- 1-Carbobenzoxy-L-proline
- CS-W020583
- EINECS 214-557-4
- UNII-H2BS8M5FPP
- (S)-pyrrolidine-1,2-dicarboxylic acid 1-benzyl ester
- (2S)-PYRROLIDINE-2-CARBOXYLIC ACID, N-CBZ PROTECTED
- N-benzyloxylcarbonyl-L-proline
- MFCD00003170
- Z756430268
- (2s)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid
- M03066
- (S)-1-((benzyloxy) carbonyl) pyrrolidine-2-carboxylic acid
- Q27896112
- (S)-1-((benzyloxy)carbonyl) pyrrolidine-2-carboxylic acid
- Z-Pro-OH, 99%
- 1-(Benzyloxycarbonyl)proline
- AC-24081
- CHEMBL3276375
- Benzyloxycarbonylproline
- N-ALPHA-BENZYLOXYCARBONYL-L-PROLINE
- N-(Carbobenzyloxy)-L-proline
- (2S)-1-(phenylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
- AKOS005144267
- N-(BENZYLOXYCARBONYL)-(S)-PROLINE
- AS-12747
- (S)-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid
- DTXSID40150856
- SCHEMBL29553
- carbobenzyloxyproline
- F8880-9008
- (S)-1,2-Pyrrolidinedicarboxylic Acid 1-(Phenylmethyl) Ester
- 1-Benzyloxycarbonyl-L-proline
-
- MDL: MFCD00003170
- Inchi: 1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1
- InChI Key: JXGVXCZADZNAMJ-NSHDSACASA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCC[C@H]1C(=O)O)=O
- BRN: 88579
Computed Properties
- Exact Mass: 249.10000
- Monoisotopic Mass: 249.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 66.8
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.1952 (rough estimate)
- Melting Point: 76.0 to 78.0 deg-C
- Boiling Point: 432.3°C at 760 mmHg
- Flash Point: 215.3℃
- Refractive Index: -40 ° (C=2, EtOH)
- Solubility: Solubility in methanol, almost transparency.
- PSA: 66.84000
- LogP: 1.81010
- Specific Rotation: -60 º (c=2,AcOH)
- Optical Activity: [α]20/D −42°, c = 2 in ethanol
- Solubility: Not determined
Carbobenzoxyproline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 62-36/37/38-20/21/22
- Safety Instruction: S24/25
- RTECS:UY0745000
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R62
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
Carbobenzoxyproline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Carbobenzoxyproline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Z105461-500g |
Carbobenzoxyproline |
1148-11-4 | 98% | 500g |
¥539.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Z105461-25g |
Carbobenzoxyproline |
1148-11-4 | 98% | 25g |
¥41.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Z105461-50g |
Carbobenzoxyproline |
1148-11-4 | 98% | 50g |
¥74.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Z105461-5g |
Carbobenzoxyproline |
1148-11-4 | 98% | 5g |
¥29.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Z105461-100g |
Carbobenzoxyproline |
1148-11-4 | 98% | 100g |
¥134.90 | 2023-08-31 | |
| Fluorochem | M03066-1g |
Z-Pro-OH |
1148-11-4 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | M03066-25g |
Z-Pro-OH |
1148-11-4 | 98% | 25g |
£14.00 | 2022-02-28 | |
| Fluorochem | M03066-100g |
Z-Pro-OH |
1148-11-4 | 98% | 100g |
£37.00 | 2022-02-28 | |
| Fluorochem | M03066-500g |
Z-Pro-OH |
1148-11-4 | 98% | 500g |
£167.00 | 2022-02-28 | |
| AstaTech | 21003-100/G |
N-CBZ-L-PROLINE |
1148-11-4 | 98% | 100g |
$20 | 2023-09-18 |
Carbobenzoxyproline Suppliers
Carbobenzoxyproline Related Literature
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1. New methods in peptide synthesis. Part III. Protection of carboxyl groupG. C. Stelakatos,A. Paganou,L. Zervas J. Chem. Soc. C 1966 1191
-
2. 702. Polypeptides. Part IV. The self-condensation of the esters of some peptides of glycine and prolineH. N. Rydon,P. W. G. Smith J. Chem. Soc. 1956 3642
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G. C. Stelakatos,N. Argyropoulos J. Chem. Soc. C 1970 964
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R. Camble,R. Garner,G. T. Young J. Chem. Soc. C 1969 1911
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5. Polypeptides. Part IV. Syntheses of human gastrin (HI)J. S. Morley J. Chem. Soc. C 1967 2410
Additional information on Carbobenzoxyproline
Carbobenzoxyproline: A Comprehensive Overview
Carbobenzoxyproline, also known by its CAS number CAS No. 1148-11-4, is a significant compound in the field of organic chemistry and biochemistry. It is widely recognized for its role as a protecting group in peptide synthesis, particularly in the protection of the amino terminus of amino acids. This compound has garnered attention due to its versatility and efficiency in various chemical reactions, making it a valuable tool in both academic research and industrial applications.
The synthesis of Carbobenzoxyproline involves the reaction of proline with carbobenzoxy chloride, a process that is well-documented in the literature. This reaction typically occurs under controlled conditions to ensure high yields and purity. The resulting compound is characterized by its ability to form stable amides, which are crucial for protecting amino groups during peptide synthesis. Recent studies have highlighted the importance of optimizing reaction conditions to enhance the efficiency and scalability of this synthesis process.
In terms of applications, Carbobenzoxyproline has found extensive use in the pharmaceutical industry, particularly in the development of peptide-based drugs. Its role as a protecting group ensures that peptides remain stable during synthesis, allowing for precise control over their structure and function. Moreover, advancements in peptide synthesis techniques have further enhanced the utility of this compound, enabling the creation of complex peptide sequences with high fidelity.
Recent research has also explored the potential of Carbobenzoxyproline in biotechnology applications. For instance, studies have demonstrated its effectiveness in facilitating the synthesis of bioactive peptides, which hold promise for therapeutic applications. Additionally, investigations into its compatibility with various coupling agents and solvents have provided valuable insights into optimizing peptide synthesis workflows.
The structural properties of Carbobenzoxyproline play a pivotal role in its functionality. The carbobenzoxy group provides a robust protective layer that is easily removable under specific conditions, such as acidic or enzymatic cleavage. This feature makes it an ideal choice for temporary protection during multi-step synthesis processes. Furthermore, its stability under a wide range of reaction conditions ensures that it does not interfere with other components of the reaction mixture.
In conclusion, Carbobenzoxyproline, with its CAS number CAS No. 1148-11-4, remains a cornerstone in peptide chemistry due to its unique properties and broad applicability. As research continues to uncover new methods for optimizing its use, this compound is expected to play an even more critical role in advancing peptide-based therapies and technologies.
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